molecular formula C7H9Cl B13807029 Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)

Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)

Cat. No.: B13807029
M. Wt: 128.60 g/mol
InChI Key: BFBPIZUHPQKIFI-BQBZGAKWSA-N
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Description

Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is a chemical compound with the molecular formula C7H9Cl It is a cyclopropane derivative where the cyclopropane ring is substituted with a chlorine atom, an ethyl group, and an ethynyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-ethyl-1-ethynylcyclopropane with a suitable cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and ethynyl groups can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include oxidized forms of the ethyl and ethynyl groups.

    Reduction Reactions: Products include reduced forms of the compound with hydrogenated groups.

Scientific Research Applications

Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) involves its interaction with molecular targets through its functional groups. The chlorine atom, ethyl group, and ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to changes in biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is unique due to the presence of the chlorine atom and the ethynyl group in a cis configuration. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

(1S,2S)-1-chloro-2-ethyl-1-ethynylcyclopropane

InChI

InChI=1S/C7H9Cl/c1-3-6-5-7(6,8)4-2/h2,6H,3,5H2,1H3/t6-,7-/m0/s1

InChI Key

BFBPIZUHPQKIFI-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C#C)Cl

Canonical SMILES

CCC1CC1(C#C)Cl

Origin of Product

United States

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